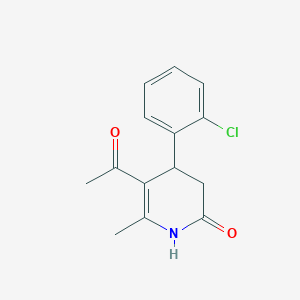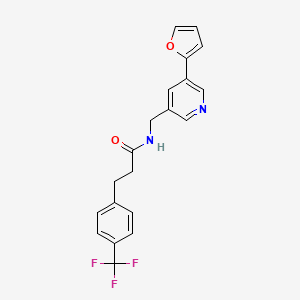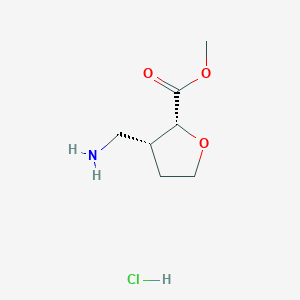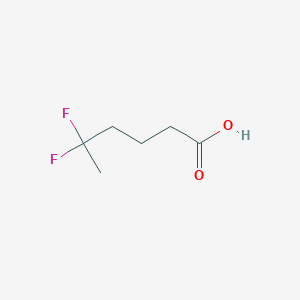
3-Phenylpropyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-Phenylpropyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of tetrahydropyrimidine, which is a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests potential interactions with biological systems, possibly through hydrogen bonding and π-π stacking, as indicated by the structural analyses of similar compounds .
Synthesis Analysis
The synthesis of tetrahydropyrimidine derivatives often involves multi-component reactions, as seen in the synthesis of 6-aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, which were prepared using acetoacetanilide, aromatic aldehydes, and N-methylurea . Similarly, the synthesis of the compound may involve a multi-step process, including condensation and alkylation reactions, as demonstrated in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives is characterized by the presence of a six-membered ring containing nitrogen atoms. The asymmetry in the unit and the dihedral angles between substituent rings, as observed in related compounds, suggest that the compound may exhibit conformational isomerism, which could influence its biological activity .
Chemical Reactions Analysis
Tetrahydropyrimidine derivatives can undergo various chemical reactions, including ring expansion and nucleophilic substitution, as seen in the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates . The reactivity of the compound can be influenced by factors such as the basicity and nucleophilicity of the reaction media, which can lead to different reaction pathways and products .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives are influenced by their molecular structure. The presence of various functional groups, such as carboxylate, alkyl, and aryl groups, can affect properties like solubility, melting point, and reactivity. The intramolecular and intermolecular hydrogen bonding, as well as π-π stacking interactions, contribute to the stability and solubility of these compounds in different solvents, as evidenced by the crystal structure analysis of similar compounds . Additionally, the pharmacological activity of some derivatives has been confirmed, indicating the potential for diverse biological applications .
科学的研究の応用
Chemical Synthesis and Structural Analysis
The synthesis of structurally related compounds, such as tetrahydropyrimidine derivatives, has been extensively studied. For instance, the synthesis of various dihydropyrimidine-5-carboxylic acids through multicomponent reactions showcases the chemical flexibility and the potential for generating diverse libraries of compounds for further biological evaluation (Zamaraeva et al., 2015). The structural modifications of these compounds, including the introduction of sulfur heterocycles, have shown promising results in radioprotective and anticancer studies (Ghorab et al., 2006).
Potential Pharmacological Applications
Research into compounds with pyrimidine cores, similar to the compound , has led to the discovery of novel agents with significant antimicrobial and anticancer activities. The antimicrobial evaluation of novel dihydropyrimidine derivatives has shown that these compounds possess notable antibacterial and antifungal properties (Shastri & Post, 2019). Additionally, the exploration of pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents has highlighted the therapeutic potential of pyrimidine derivatives in oncology and inflammation (Rahmouni et al., 2016).
Structural and Electronic Characterization
The detailed structural and electronic characterization of similar compounds has been achieved through advanced spectroscopic methods and density functional theory calculations. This not only aids in understanding the fundamental properties of these molecules but also assists in the design of derivatives with improved pharmacological profiles (Hussain et al., 2020).
特性
IUPAC Name |
3-phenylpropyl 3,4-dimethyl-6-(5-methylthiophen-2-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14-11-12-17(27-14)19-18(15(2)23(3)21(25)22-19)20(24)26-13-7-10-16-8-5-4-6-9-16/h4-6,8-9,11-12,19H,7,10,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUOTYIECJEBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C(=C(N(C(=O)N2)C)C)C(=O)OCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpropyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B2500026.png)
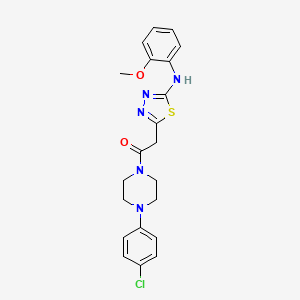
![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2500031.png)

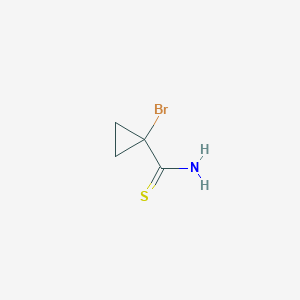
![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)
